molecular formula C10H12BrNO2 B2501355 N-[2-(4-bromophenoxy)ethyl]acetamide CAS No. 924829-94-7

N-[2-(4-bromophenoxy)ethyl]acetamide

Cat. No.: B2501355
CAS No.: 924829-94-7
M. Wt: 258.115
InChI Key: PUKXEBVTXADABW-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenoxy)ethyl]acetamide is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromophenoxy group attached to an ethyl acetamide moiety

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These compounds are known to interact with various biological targets, influencing numerous physiological processes.

Mode of Action

The mode of action of N-[2-(4-bromophenoxy)ethyl]acetamide involves its interaction with its targets, leading to changes at the molecular and cellular levels . The crystal structure of the compound is stabilized mainly through intermolecular N—H…O hydrogen bonds , which may play a role in its interaction with biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenoxy)ethyl]acetamide typically involves the reaction of 4-bromophenol with ethyl bromoacetate to form 2-(4-bromophenoxy)ethyl acetate. This intermediate is then subjected to aminolysis with ammonia or an amine to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding phenoxyethyl acetamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-bromophenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]acetamide
  • N-[2-(4-fluorophenoxy)ethyl]acetamide
  • N-[2-(4-methylphenoxy)ethyl]acetamide

Uniqueness

N-[2-(4-bromophenoxy)ethyl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric properties, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

N-[2-(4-bromophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKXEBVTXADABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(4-bromophenoxy)ethanamine (500 mg, 2.3 mmol) in CH2Cl2 (20 mL) was added triethylamine (700 mg, 6.9 mmol) and acetic anhydride (470 mg, 4.6 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated in vacuo to give a yellow residue. The crude product was diluted with ethyl acetate (20 mL), washed with 1N HCl followed by saturated sodium bicarbonate, dried over sodium sulfate and concentrated in vacuo to give N-[2-(4-bromophenoxy)ethyl]acetamide (400 mg, 67%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.39 (d, 2H), 6.76 (d, 2H), δ 5.89 (m, 1H), 4.00 (m, 2H), 3.67 (m, 2H), δ 2.01 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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